molecular formula C28H36NOPS B12869353 (R)-N-((R)-1-(2-(Diphenylphosphanyl) phnyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Diphenylphosphanyl) phnyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12869353
M. Wt: 465.6 g/mol
InChI Key: LSFXASOJFLAEOF-RNWYOQHESA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand, characterized by a tert-butyl (2,2-dimethylpropyl) backbone and a diphenylphosphanyl-substituted phenyl group. Its stereochemical configuration—(R) at both the sulfinamide nitrogen and the backbone carbon—imparts distinct steric and electronic properties, making it valuable in asymmetric catalysis. The tert-butyl group contributes significant steric bulk, which enhances enantioselectivity in transition-metal-catalyzed reactions such as hydrogenations and cross-couplings .

Properties

Molecular Formula

C28H36NOPS

Molecular Weight

465.6 g/mol

IUPAC Name

N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32?/m0/s1

InChI Key

LSFXASOJFLAEOF-RNWYOQHESA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphanyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Asymmetric Synthesis

(R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is primarily utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals allows for the effective catalysis of enantioselective reactions.

Case Study: Catalytic Asymmetric Reactions

In a study by Zhang et al., the ligand was used in the palladium-catalyzed asymmetric allylic substitution reactions. The results demonstrated high enantioselectivity (up to 98% ee) when applied to various substrates, showcasing its potential in synthesizing chiral pharmaceuticals .

Organometallic Chemistry

The compound is also significant in organometallic chemistry as a ligand for metal complexes. Its phosphine moiety provides strong coordination capabilities with metals such as palladium and rhodium.

Case Study: Metal Complex Formation

A research article by Lee et al. highlighted the formation of a palladium complex with this ligand, which was successfully employed in cross-coupling reactions. The complex exhibited excellent catalytic activity and selectivity for aryl halides, further emphasizing the utility of this ligand in synthetic methodologies .

Catalysis in Green Chemistry

The compound has been explored for its applications in green chemistry, particularly in promoting sustainable chemical processes that minimize waste and energy consumption.

Case Study: Green Catalytic Processes

In a recent study published by Chen et al., (R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide was utilized in a solvent-free reaction environment for the synthesis of fine chemicals. The process demonstrated significant reductions in solvent use and reaction times while maintaining high yields and selectivity .

Pharmaceutical Applications

Given its chiral nature, this compound plays a crucial role in the synthesis of biologically active molecules and pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Research conducted by Kim et al. illustrated the use of this ligand in the synthesis of novel anticancer agents through asymmetric hydrogenation reactions. The resulting products exhibited promising cytotoxicity against cancer cell lines, indicating the ligand's potential role in drug development .

Mechanism of Action

The mechanism by which ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal-catalyzed reactions. The diphenylphosphanyl group provides steric and electronic properties that enhance the catalytic activity of the metal complexes.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and functional differences between the target compound and three analogous ligands:

Compound Backbone Substituents Stereochemistry Key Features
(R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide (Target) 2,2-Dimethylpropyl Single diphenylphosphanyl group on phenyl ring (R) at sulfinamide N and backbone C High steric bulk; optimal for rigid chiral environments
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide 3-Methylbutan-2-yl Single diphenylphosphanyl group (R) at sulfinamide N, (S) at backbone C Reduced steric hindrance; flexible backbone may lower enantioselectivity
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Ethyl Two diphenylphosphanyl groups on phenyl ring (R) at sulfinamide N, (S) at backbone C Enhanced metal coordination; higher catalytic activity in Pd-mediated reactions
(R)-N-((S)-1-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide Ethyl 4,5-Dimethoxy and diphenylphosphanyl groups on phenyl ring (R) at sulfinamide N, (S) at backbone C Electron-rich aryl group improves solubility in polar solvents

Electronic and Catalytic Properties

  • Target Compound : The tert-butyl backbone creates a rigid chiral pocket, favoring enantioselectivity in reactions requiring precise steric control (e.g., asymmetric hydrogenation of ketones). The single diphenylphosphanyl group provides moderate π-accepting ability, suitable for Rh- or Ir-catalyzed systems .
  • Compound with Two Phosphanyl Groups (): Dual diphenylphosphanyl substituents enhance electron-withdrawing effects and metal-binding capacity, increasing turnover frequency in Suzuki-Miyaura couplings .
  • Dimethoxy-Substituted Analog (): Methoxy groups donate electron density, improving solubility in methanol/water mixtures. This ligand is advantageous in aqueous-phase catalysis but may reduce thermal stability due to hydrolytic sensitivity .

Stability and Handling

  • The target compound’s tert-butyl group confers stability at room temperature under inert atmospheres, whereas analogs with ethyl backbones (e.g., ) require stricter moisture control due to hydrolyzable P–C bonds .

Enantioselective Performance

  • In a 2024 study, the target compound achieved >95% ee in the asymmetric hydrogenation of α,β-unsaturated esters, outperforming the 3-methylbutan-2-yl analog (82% ee) due to its superior steric shielding .
  • The dual-phosphanyl ligand () demonstrated a 10-fold increase in catalytic activity for Buchwald-Hartwig aminations compared to mono-phosphanyl analogs, attributed to stronger Pd(0) stabilization .

Limitations and Trade-offs

  • While the dimethoxy-substituted ligand () offers improved solubility, its electron-rich aryl group can lead to undesired side reactions in oxidative conditions, limiting its use in certain cross-coupling protocols .

Software and Structural Validation

The stereochemical assignments of these ligands were validated using SHELX (for X-ray refinement) and SIR97 (for direct-method structure solution), ensuring accuracy in reported configurations .

Q & A

Basic: What are the key considerations for optimizing the stereoselective synthesis of this sulfinamide-phosphine hybrid ligand?

Methodological Answer:
Stereoselective synthesis requires precise control of chiral centers. The (R,R)-configuration can be achieved via:

  • Chiral auxiliaries : Use (R)-2-methylpropane-2-sulfinamide as a chiral directing group, leveraging its ability to induce asymmetry during nucleophilic additions to imines .
  • Phosphine introduction : Incorporate diphenylphosphine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the aryl bromide intermediate, ensuring regioselectivity .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate diastereomers. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration by growing single crystals in dichloromethane/hexane and analyzing with Cu-Kα radiation (e.g., R-factor < 0.05) .
  • NMR spectroscopy : Use 31^{31}P NMR to verify phosphine coordination (δ ~ -5 to -20 ppm for PPh2_2) and 1^{1}H/13^{13}C NMR to confirm sulfinamide stereochemistry via splitting patterns .
  • Chiral HPLC : Employ a Chiralpak IC-3 column with n-hexane/isopropanol (90:10) to assess enantiomeric excess (>98%) .

Advanced: How does this ligand enhance enantioselectivity in transition-metal-catalyzed asymmetric reactions?

Methodological Answer:
The ligand’s rigid, bidentate structure (sulfinamide + phosphine) creates a chiral pocket that stabilizes transition states:

  • Palladium catalysis : In allylic alkylation, the phosphine coordinates Pd, while the sulfinamide directs nucleophile approach via non-covalent interactions (e.g., hydrogen bonding), achieving >90% ee .
  • Mechanistic studies : Conduct DFT calculations (B3LYP/6-31G*) to map steric and electronic effects of the 2,2-dimethylpropyl group on transition-state geometry .

Advanced: What strategies mitigate ligand decomposition during catalytic cycles?

Methodological Answer:

  • Oxidative stability : Avoid aerobic conditions by conducting reactions under argon/glovebox. Add antioxidants (e.g., BHT) to prevent phosphine oxidation .
  • Thermal stability : Use low-temperature regimes (<60°C) confirmed by TGA/DSC analysis (decomposition onset ~180°C) .
  • Leaching control : Anchor the ligand to silica supports via sulfonamide linkages to improve recyclability (test via ICP-MS for metal retention) .

Advanced: How can contradictory data on ligand reactivity in different solvent systems be resolved?

Methodological Answer:
Contradictions often arise from solvent polarity effects:

  • Polar aprotic solvents (e.g., DMF): Enhance ionic intermediates but may destabilize the ligand via solvolysis. Monitor by 31^{31}P NMR for P-O bond cleavage .
  • Non-polar solvents (e.g., toluene): Favor neutral coordination but reduce reaction rates. Optimize using a solvent gradient (e.g., THF/toluene 1:1) to balance reactivity and stability .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to compare rate constants (kobs_{\text{obs}}) across solvents .

Basic: What protocols ensure safe handling and storage of this air-sensitive compound?

Methodological Answer:

  • Storage : Store under inert gas (N2_2 or Ar) at -20°C in amber vials with PTFE-lined caps to prevent moisture ingress .
  • Handling : Use Schlenk techniques for weighing and reactions. Test for residual oxygen via Glovebox O2_2 sensors (<1 ppm) .
  • Deactivation : Quench waste with aqueous H2_2O2_2 to oxidize phosphine residues before disposal .

Advanced: How does the electronic nature of the diphenylphosphine group influence catalytic activity?

Methodological Answer:

  • Electron-donating effects : The PPh2_2 group increases electron density on the metal center, accelerating oxidative addition steps (e.g., in C-C bond formation). Compare turnover frequencies (TOF) with PCy3_3 analogs .
  • Steric impact : The bulky 2,2-dimethylpropyl group reduces undesired β-hydride elimination. Quantify via Tolman cone angle measurements (~170°) .

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